molecular formula C21H21NO2 B1204356 1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl- CAS No. 96404-52-3

1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-

Cat. No.: B1204356
CAS No.: 96404-52-3
M. Wt: 319.4 g/mol
InChI Key: YTHQUBIKIOUZBQ-UHFFFAOYSA-N
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Description

BW-A773U is a hydrochloride salt form of a three-substituted fluoranthene derivative belonging to the 2-(arylmethylamino)-1,3-propanediol family. This compound has shown potential antineoplastic activity, meaning it can inhibit the growth of tumors. Upon administration, BW-A773U intercalates with DNA, causing inhibition of DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BW-A773U involves the reaction of 3-fluoranthenylmethylamine with 2-methyl-1,3-propanediol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of BW-A773U follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

BW-A773U undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: BW-A773U can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

BW-A773U has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BW-A773U exerts its effects by intercalating with DNA, which means it inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, inhibiting DNA synthesis and ultimately leading to cell death. The molecular targets of BW-A773U include the DNA itself and the enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

    BW-A770U: Another arylmethylaminopropanediol with similar DNA intercalating properties.

    BW-A502U: A related compound with comparable antineoplastic activity.

Uniqueness

BW-A773U is unique due to its specific structure, which allows it to intercalate with DNA more effectively than some of its counterparts. This unique property makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

96404-52-3

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol

InChI

InChI=1S/C21H21NO2/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19/h2-10,22-24H,11-13H2,1H3

InChI Key

YTHQUBIKIOUZBQ-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43

Canonical SMILES

CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43

96404-52-3

Synonyms

1,3-propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-
773U82
773U82 mesylate

Origin of Product

United States

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